acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol
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Overview
Description
Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is a complex organic compound with a unique structure. It consists of a cyclopropyl ring substituted with hydroxymethyl and dimethyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropyl ring.
Hydroxymethylation: Introduction of the hydroxymethyl group through reactions with formaldehyde or other hydroxymethylating agents.
Dimethylation: Addition of methyl groups using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: For large-scale production, continuous flow reactors ensure consistent product quality and efficient use of resources.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Halogenation or other substitution reactions at the cyclopropyl ring using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropyl derivatives.
Scientific Research Applications
Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Modulating enzyme activity through covalent or non-covalent interactions.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: A simpler analog with a hydroxymethyl group attached to a cyclopropyl ring.
Dimethylcyclopropane: Lacks the hydroxymethyl group but shares the cyclopropyl and dimethyl structure.
Uniqueness
Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
67488-75-9 |
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Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol |
InChI |
InChI=1S/C7H14O2.2C2H4O2/c1-7(2)5(3-8)6(7)4-9;2*1-2(3)4/h5-6,8-9H,3-4H2,1-2H3;2*1H3,(H,3,4)/t5-,6+;; |
InChI Key |
DCVSBKWZCGFEDJ-RUTFAPCESA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC1([C@@H]([C@@H]1CO)CO)C |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC1(C(C1CO)CO)C |
Origin of Product |
United States |
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